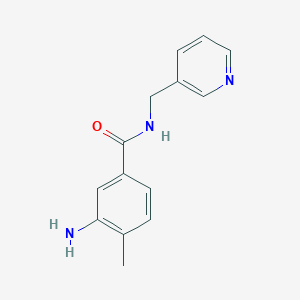

3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide

Description

Propriétés

IUPAC Name |

3-amino-4-methyl-N-(pyridin-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c1-10-4-5-12(7-13(10)15)14(18)17-9-11-3-2-6-16-8-11/h2-8H,9,15H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZQXDHHAQXXISM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide (CAS: 1018564-07-2) for Drug Discovery Professionals

This guide provides a comprehensive technical overview of 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide, a compound of interest for researchers and professionals in drug development. We will delve into its chemical characteristics, a plausible synthetic route, and explore its potential as a kinase inhibitor, a hypothesis based on the known activities of structurally related benzamide derivatives. This document is intended to serve as a foundational resource, providing both theoretical insights and practical, field-proven methodologies for the synthesis, characterization, and evaluation of this and similar molecules.

Section 1: Compound Profile and Physicochemical Properties

3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide is a small molecule belonging to the benzamide class of compounds. Its structure, featuring a substituted benzene ring linked to a pyridine moiety via an amide bond, suggests its potential for interacting with biological targets.

| Property | Value | Source |

| CAS Number | 1018564-07-2 | N/A |

| Molecular Formula | C₁₄H₁₅N₃O | N/A |

| Molecular Weight | 241.29 g/mol | N/A |

| Appearance | Off-white to light yellow crystalline powder (predicted) | [1] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | General chemical knowledge |

Section 2: Synthesis and Characterization

The synthesis of 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide can be achieved through a standard amide coupling reaction. The following protocol outlines a reliable method for its preparation in a laboratory setting.

Synthetic Workflow

The synthesis involves the coupling of 3-amino-4-methylbenzoic acid with 3-(aminomethyl)pyridine. The carboxylic acid is first activated to facilitate the nucleophilic attack by the amine.

Caption: A logical workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Amide Coupling

This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as coupling agents to form a stable NHS ester intermediate, which then reacts with the amine.[2][3]

Materials:

-

3-amino-4-methylbenzoic acid

-

3-(aminomethyl)pyridine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexane solvent system

Procedure:

-

Activation of Carboxylic Acid:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-4-methylbenzoic acid (1.0 eq) in anhydrous DMF.

-

Add NHS (1.2 eq) and EDC (1.2 eq) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours to form the NHS ester. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Amide Bond Formation:

-

To the activated carboxylic acid solution, add 3-(aminomethyl)pyridine (1.1 eq) dropwise.

-

Continue stirring the reaction mixture at room temperature overnight (12-16 hours).

-

-

Work-up and Extraction:

-

Pour the reaction mixture into water and extract the product with DCM (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel.[4]

-

Elute with a gradient of ethyl acetate in hexane to isolate the pure 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide.

-

Analytical Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectra should be acquired to confirm the chemical structure.[5][6] Expected ¹H NMR signals would include characteristic peaks for the aromatic protons on both the benzamide and pyridine rings, the methylene protons of the pyridylmethyl group, the methyl protons, and the amine and amide protons.

-

-

High-Performance Liquid Chromatography (HPLC):

-

The purity of the final compound should be assessed by reverse-phase HPLC, ideally showing a single major peak.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound.

-

Section 3: Hypothetical Biological Activity and Mechanism of Action

While there is no specific biological data available for 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide, the structural motifs present in the molecule, particularly the benzamide and pyridine rings, are found in numerous compounds with known pharmacological activities. A prominent class of drugs sharing these features are kinase inhibitors, such as Imatinib, which targets the Bcr-Abl tyrosine kinase.[7] Therefore, it is hypothesized that 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide may function as a kinase inhibitor .

Proposed Mechanism: Inhibition of a Tyrosine Kinase Signaling Pathway

As a working hypothesis, we propose that the compound could inhibit a receptor tyrosine kinase (RTK), such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis, a process vital for tumor growth and metastasis.[8][9]

Caption: A hypothesized mechanism of action: inhibition of a receptor tyrosine kinase signaling pathway.

Section 4: In Vitro Evaluation Protocols

To investigate the hypothesized kinase inhibitor activity, the following in vitro assays are recommended.

Protocol 1: In Vitro Kinase Inhibition Assay

This assay will determine the compound's ability to inhibit the activity of a specific kinase (e.g., VEGFR-2). A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.[10]

Materials:

-

Recombinant human kinase (e.g., VEGFR-2)

-

Kinase substrate (a specific peptide or protein)

-

ATP

-

Kinase assay buffer

-

3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide (test compound)

-

A known kinase inhibitor (positive control)

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Assay Preparation:

-

Prepare serial dilutions of the test compound and the positive control in the kinase assay buffer.

-

In the wells of the assay plate, add the kinase, the appropriate substrate, and the assay buffer.

-

Add the diluted test compound or positive control to the respective wells. Include wells with no inhibitor (vehicle control) and wells with no kinase (background control).

-

-

Kinase Reaction:

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).

-

-

Signal Detection:

-

Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence from all readings.

-

Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Protocol 2: Cell Proliferation (MTT) Assay

This assay assesses the effect of the compound on the proliferation of a cancer cell line that is dependent on the targeted kinase signaling pathway (e.g., a human umbilical vein endothelial cell line (HUVEC) for VEGFR-2).[11][12][13]

Materials:

-

Relevant cancer cell line (e.g., HUVEC)

-

Cell culture medium and supplements

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide (test compound)

-

A known cytotoxic agent (positive control)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound and the positive control in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the compounds. Include wells with no compound (vehicle control).

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

-

-

Solubilization and Absorbance Measurement:

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Determine the GI₅₀ value (the concentration of the compound that causes 50% growth inhibition) by plotting the percentage of cell viability against the logarithm of the compound concentration.

-

Section 5: Illustrative Data Presentation

The following table is a template for presenting the quantitative data that would be generated from the proposed in vitro assays. Note: The data presented here is purely illustrative and does not represent actual experimental results for 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide.

| Assay | Target/Cell Line | Parameter | Illustrative Value |

| Kinase Inhibition | VEGFR-2 | IC₅₀ | 150 nM |

| Cell Proliferation | HUVEC | GI₅₀ | 500 nM |

Section 6: Conclusion and Future Directions

This technical guide has provided a comprehensive overview of 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide, including a plausible synthetic route, a hypothesized mechanism of action as a kinase inhibitor, and detailed protocols for its in vitro evaluation. The structural similarity of this compound to known kinase inhibitors suggests that it is a promising candidate for further investigation in the context of oncology drug discovery.

Future research should focus on the actual synthesis and characterization of the compound, followed by the proposed in vitro assays to confirm its biological activity. If the initial hypothesis is validated, further studies could include broader kinase profiling to determine its selectivity, in vivo efficacy studies in animal models of cancer, and structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties.

References

-

Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acetals. The Journal of Organic Chemistry. (URL: [Link])

-

Imatinib. PubChem. (URL: [Link])

-

VEGFR2 promotes tumorigenesis and metastasis in a pro-angiogenic-independent way in gastric cancer. PubMed Central. (URL: [Link])

-

Arenecarboxylic acid or benzamide synthesis by carboxylation or C-C coupling. Organic Chemistry Portal. (URL: [Link])

-

Kinase assays. BMG LABTECH. (URL: [Link])

-

Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. PubMed Central. (URL: [Link])

-

What is the best and reliable approach to prepare EDC/NHS solution? ResearchGate. (URL: [Link])

-

Dopamine receptor D2. Wikipedia. (URL: [Link])

-

Assay Development for Protein Kinase Enzymes. NCBI. (URL: [Link])

-

Serotonin Receptor Signaling. QIAGEN GeneGlobe. (URL: [Link])

-

Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PubMed Central. (URL: [Link])

-

Histone deacetylase inhibitor. Wikipedia. (URL: [Link])

-

Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. The Royal Society of Chemistry. (URL: [Link])

-

How to purify the amide product? ResearchGate. (URL: [Link])

-

Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer. PubMed Central. (URL: [Link])

-

Synthesis of Aryl Amides from Acyl-Bunte Salts and Aryl Azides. ACS Publications. (URL: [Link])

-

Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. MDPI. (URL: [Link])

-

New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. PubMed Central. (URL: [Link])

-

KINASE PROFILING & SCREENING. Reaction Biology. (URL: [Link])

-

Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. (URL: [Link])

-

3 Amino 4 Methyl Benzoic Acid Manufacturer in Padra, Gujarat. Kaival Chemicals Pvt. Ltd.. (URL: [Link])

-

MTT Cell Assay Protocol. Texas Children's Hospital. (URL: [Link])

-

Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. (URL: [Link])

-

General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Bangs Laboratories, Inc.. (URL: [Link])

-

Mechanism of action of histone deacetylase (HDAC) inhibitor. ResearchGate. (URL: [Link])

-

EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. RSC Advances. (URL: [Link])

-

Mechanisms of Regulation of VEGFR-2 levels in cancer cells. ResearchGate. (URL: [Link])

-

A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. Semantic Scholar. (URL: [Link])

-

Biochemistry, Dopamine Receptors. StatPearls. (URL: [Link])

-

How Does a Biochemical Kinase Assay Work?. BellBrook Labs. (URL: [Link])

-

Serotonergic Synapse Pathway. Creative Diagnostics. (URL: [Link])

-

Cell Viability Assays. Assay Guidance Manual. (URL: [Link])

-

Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. (URL: [Link])

-

Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. ResearchGate. (URL: [Link])

-

Signaling pathways of the serotonin receptor (5-HTR) subtypes. ResearchGate. (URL: [Link])

-

The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Taylor & Francis Online. (URL: [Link])

-

Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. (URL: [Link])

-

Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes. Current Topics in Medicinal Chemistry. (URL: [Link])

-

Novel and atypical pathways for serotonin signaling. PubMed Central. (URL: [Link])

-

Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy. Cancers. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 8. VEGFR2 promotes tumorigenesis and metastasis in a pro-angiogenic-independent way in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 10. bmglabtech.com [bmglabtech.com]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. atcc.org [atcc.org]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Foreword: Unveiling the Therapeutic Potential of a Novel Benzamide Derivative

An In-depth Technical Guide to the Biological Activity of 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide

To the dedicated researchers, scientists, and drug development professionals who are at the forefront of discovering novel therapeutics, this guide serves as a comprehensive technical exploration into the potential biological activities of 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide. While direct extensive research on this specific molecule is emerging, its structural motifs, particularly the 3-aminobenzamide core and the pyridylmethyl group, point towards significant potential as a modulator of key cellular pathways implicated in cancer and other diseases. This document is structured not as a historical account of established facts, but as a forward-looking investigative roadmap. It is designed to provide a robust theoretical framework and actionable experimental protocols to thoroughly characterize the biological activity of this promising compound. As a Senior Application Scientist, the insights and methodologies presented herein are curated to be both scientifically rigorous and practically applicable in a modern drug discovery laboratory.

Compound Profile: 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide

-

IUPAC Name: 3-Amino-4-methyl-N-(pyridin-3-ylmethyl)benzamide

-

CAS Number: 1018564-07-2

-

Molecular Formula: C₁₄H₁₅N₃O

-

Molecular Weight: 241.29 g/mol

-

Chemical Structure:

The chemical architecture of this molecule provides compelling reasons for its investigation. The 3-aminobenzamide scaffold is a well-established pharmacophore known to inhibit Poly(ADP-ribose) polymerase (PARP) enzymes, which are critical players in the DNA damage response (DDR). Furthermore, the presence of a pyridine ring is a common feature in a multitude of kinase inhibitors, suggesting a potential for dual activity or a distinct mechanism of action centered on cellular signaling cascades.

Postulated Mechanism of Action I: PARP Inhibition and the DNA Damage Response

A primary and highly probable mechanism of action for 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide is the inhibition of PARP enzymes. The structural similarity to 3-aminobenzamide (3-AB), a potent PARP inhibitor, provides a strong rationale for this hypothesis.[1][2]

The Central Role of PARP in DNA Repair

Poly(ADP-ribose) polymerases, particularly PARP1 and PARP2, are crucial nuclear enzymes that act as DNA damage sensors. Upon detecting DNA single-strand breaks (SSBs), PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of DNA integrity.

Inhibition of PARP activity leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs). In cells with a deficient homologous recombination (HR) repair pathway, such as those with BRCA1/2 mutations, these DSBs cannot be accurately repaired, leading to genomic instability and ultimately, cell death. This concept is known as synthetic lethality.

Hypothesized Action of 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide

It is postulated that 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide acts as a competitive inhibitor at the NAD+ binding site of PARP1 and PARP2, thereby preventing the synthesis of PAR and disrupting the recruitment of the DNA repair machinery. This would lead to an accumulation of DNA damage and could be particularly effective in cancer cells with underlying DNA repair deficiencies.

Postulated Mechanism of Action II: Kinase Inhibition

The inclusion of a pyridylmethyl moiety in the structure of 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide suggests a potential for interaction with the ATP-binding pocket of various protein kinases. Many successful kinase inhibitors, such as Imatinib, share similar structural features.[3][4]

Kinases as Therapeutic Targets

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Kinase inhibitors typically function by competing with ATP for binding to the kinase's active site, thereby blocking downstream signaling pathways.

Potential Kinase Targets

Given the structural similarities to known kinase inhibitors, 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide could potentially inhibit a range of kinases, including but not limited to:

-

Tyrosine Kinases: Such as BCR-ABL, EGFR, and VEGFR, which are often implicated in cancer cell proliferation and angiogenesis.[5][6]

-

Serine/Threonine Kinases: Such as those involved in cell cycle regulation (e.g., CDKs) or stress response pathways (e.g., p38 MAP kinase).

A broad-spectrum kinase screening panel would be the most effective initial approach to identify potential kinase targets.

Proposed Experimental Workflows for Biological Characterization

To systematically evaluate the biological activity of 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide, a tiered approach is recommended, starting with in vitro biochemical assays and progressing to more complex cell-based models.

Detailed Experimental Protocols

Objective: To determine the direct inhibitory effect of the compound on PARP1 activity.

Rationale: This biochemical assay provides a clean, cell-free system to quantify the compound's potency (IC50) against the purified enzyme, confirming it as a direct PARP inhibitor.

Methodology:

-

Assay Principle: A commercially available PARP1 inhibitor assay kit (e.g., from BPS Bioscience or similar) is recommended. These kits typically use a fluorescent polarization (FP) or chemiluminescence-based method.

-

Reagents and Materials:

-

Purified recombinant human PARP1 enzyme.

-

Histone-coated assay plates.

-

Biotinylated NAD+.

-

Streptavidin-HRP or a fluorescently labeled PARP inhibitor probe.

-

Assay buffer.

-

3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide (test compound).

-

Olaparib or Veliparib (positive control inhibitor).

-

DMSO (vehicle control).

-

-

Procedure:

-

Prepare a serial dilution of the test compound and positive control in assay buffer (e.g., 10-point, 3-fold dilutions starting from 100 µM).

-

Add 5 µL of the diluted compounds to the wells of the assay plate.

-

Add 20 µL of PARP1 enzyme solution to each well.

-

Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

-

Initiate the reaction by adding 25 µL of a solution containing NAD+ and activated DNA.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and add the detection reagents as per the manufacturer's instructions.

-

Read the signal on a compatible plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Objective: To quantify the induction of DNA double-strand breaks in cells treated with the compound.

Rationale: As PARP inhibition leads to the formation of DSBs, measuring the phosphorylation of histone H2AX (γH2AX), a sensitive marker for DSBs, provides cellular evidence of the compound's mechanism of action.

Methodology:

-

Cell Lines:

-

A pair of isogenic cell lines with and without a BRCA1/2 mutation (e.g., CAPAN-1 and a BRCA2-reconstituted control) would be ideal to test the synthetic lethality hypothesis.

-

Alternatively, other cancer cell lines known to be sensitive to PARP inhibitors can be used.

-

-

Reagents and Materials:

-

Selected cell lines and appropriate culture medium.

-

3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide.

-

Positive control (e.g., Etoposide or Olaparib).

-

Fixation buffer (e.g., 4% paraformaldehyde).

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS).

-

Blocking buffer (e.g., 5% BSA in PBS).

-

Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody.

-

Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG.

-

DAPI for nuclear counterstaining.

-

-

Procedure:

-

Seed cells in 96-well imaging plates or on glass coverslips and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and controls for 24-48 hours.

-

Wash the cells with PBS and fix with fixation buffer for 15 minutes at room temperature.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate with the primary antibody overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

Acquire images using a high-content imaging system or a fluorescence microscope.

-

-

Data Analysis:

-

Quantify the number and intensity of γH2AX foci per nucleus using automated image analysis software.

-

Compare the levels of DNA damage induction between treated and untreated cells.

-

Data Presentation and Interpretation

Quantitative data from the proposed assays should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: In Vitro Inhibitory Activity

| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Kinase Target X IC50 (nM) |

| 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide | To be determined | To be determined | To be determined |

| Olaparib (Control) | Expected <10 | Expected <5 | N/A |

| Imatinib (Control) | N/A | N/A | Expected <500 (for ABL) |

Table 2: Cellular Activity in Cancer Cell Lines

| Cell Line | Genotype | Compound | GI50 (µM) | γH2AX Induction (Fold Change) |

| Cell Line A | BRCA1 mut | 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide | To be determined | To be determined |

| Cell Line B | BRCA1 WT | 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide | To be determined | To be determined |

Potential Therapeutic Implications

Based on the postulated dual mechanism of action, 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide holds promise in several therapeutic areas:

-

Oncology:

-

As a monotherapy for cancers with inherent DNA repair defects (e.g., BRCA-mutated ovarian, breast, prostate, and pancreatic cancers).

-

In combination with DNA-damaging agents (e.g., chemotherapy or radiation) to potentiate their effects.

-

As a potential treatment for hematological malignancies or solid tumors driven by specific kinase mutations, should kinase inhibitory activity be confirmed.

-

-

Ischemia-Reperfusion Injury: PARP inhibitors have shown protective effects in models of stroke and myocardial infarction by reducing cell death and inflammation.[1][7]

-

Neurodegenerative Diseases: There is growing evidence for the role of DNA damage and PARP overactivation in neurodegeneration.[8]

Conclusion

3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide is a compound of significant scientific interest due to its structural resemblance to known PARP and kinase inhibitors. The theoretical framework and detailed experimental workflows provided in this guide offer a clear path to elucidating its biological activity and therapeutic potential. A thorough investigation, as outlined, will be crucial in determining whether this molecule can be advanced as a novel candidate for the treatment of cancer and other debilitating diseases.

References

- Gunhan, M., et al. (2009). 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury. Renal Failure, 31(9), 813-820.

- Korlyukov, A. A., et al. (2022). N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. Molbank, 2022(4), M1461.

- Sathiya, S., et al. (2019). Synthesis and Antimicrobial Activity of Novel 4-Amino Benzamide Derived 1,2,3-Triazole Linked Pyrazolines. Rasayan Journal of Chemistry, 12(4), 2260-2266.

- Ceylan, M., et al. (2020). 3-Aminobenzamide alleviates elevated DNA damage and DNA methylation in a BTBR T+Itpr3tf/J mouse model of autism by enhancing repair gene expression.

-

National Center for Biotechnology Information. (n.d.). N-[4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide. PubChem. Retrieved from [Link]

- Al-Amiery, A. A., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1136737.

-

National Center for Biotechnology Information. (n.d.). Imatinib. PubChem. Retrieved from [Link]

- Kopalli, S. R., et al. (2023). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Frontiers in Neurology, 14, 1195655.

-

Pharmaffiliates. (n.d.). N-(4-Methyl-3-(nitroso(4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. Retrieved from [Link]

- Zhang, T., et al. (2023). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. International Journal of Molecular Sciences, 24(5), 4501.

- Kase, S., et al. (2007). Poly (ADP-ribose) polymerase inhibitor 3-aminobenzamide rescues N-methyl-N-nitrosourea-induced photoreceptor cell apoptosis in Sprague-Dawley rats through preservation of nuclear factor-kappaB activity. Experimental Eye Research, 84(2), 335-344.

- Gao, C., et al. (2022). Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents. Molecules, 27(11), 3594.

- Yang, S., et al. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 23(10), 2668.

- Al-Sultani, K. K. A., et al. (2024). Design, Synthesis, and Antimicrobial Evaluation of Some New Thiopyrimidin-Benzenesulfonamide Compounds. Preprints.org, 2024080267.

- Hähnel, P. S., et al. (2024). The type of DNA damage response after decitabine treatment depends on the level of DNMT activity. NAR Cancer, 6(2), zcae021.

-

National Center for Biotechnology Information. (n.d.). 2-((4-pyridyl)methyl)amino-N-(3-(trifluoromethyl)phenyl)benzamide. PubChem. Retrieved from [Link]

- Ebisuzaki, K., & Kamemoto, K. (1987). Prevention of adriamycin-induced interphase death by 3-aminobenzamide and nicotinamide in a human promyelocytic leukemia cell line.

- Wang, Y., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1143.

- Valente, S., et al. (2016). Design, synthesis and biological evaluation of 4-amino-N-(4-aminophenyl)benzamide analogues of quinoline-based SGI-1027 as inhibitors of DNA methylation. Future Medicinal Chemistry, 8(12), 1367-1383.

- Couturier, J. Y., et al. (2003). 3-Aminobenzamide Reduces Brain Infarction and Neutrophil Infiltration After Transient Focal Cerebral Ischemia in Mice. Experimental Neurology, 184(2), 973-980.

- Sathiya, S., et al. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. RASĀYAN Journal of Chemistry, 12(4), 2260-2266.

- Liu, L., et al. (1998). Modulation of DNA repair by various inhibitors of DNA synthesis following 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) induced DNA damage. Carcinogenesis, 19(6), 1077-1083.

-

Al-Garaween, D. S., et al. (2022). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. КиберЛенинка. Retrieved from [Link]

- Liang, X., et al. (2016). Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. Journal of Medicinal Chemistry, 59(5), 1984-2004.

- Sun, C., et al. (2013). Design, synthesis and biological evaluation of novel pyrimidine, 3-cyanopyridine and m-amino-N-phenylbenzamide based monocyclic EGFR tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 21(11), 3045-3055.

Sources

- 1. 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide | MDPI [mdpi.com]

- 4. [N-11C-methyl]-[4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of novel pyrimidine, 3-cyanopyridine and m-amino-N-phenylbenzamide based monocyclic EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-Aminobenzamide reduces brain infarction and neutrophil infiltration after transient focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-Aminobenzamide alleviates elevated DNA damage and DNA methylation in a BTBR T+Itpr3tf/J mouse model of autism by enhancing repair gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Therapeutic Targets of Benzamide Derivatives

Abstract: The benzamide scaffold represents a quintessential "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets to elicit diverse pharmacological responses.[1][2] This versatility has established benzamide derivatives as a cornerstone in the development of therapeutics for numerous diseases, ranging from psychiatric disorders to oncology.[1][3] This technical guide provides an in-depth exploration of the core therapeutic targets of benzamide derivatives, designed for researchers, medicinal chemists, and drug development professionals. We will dissect the molecular mechanisms, therapeutic applications, and key experimental validation workflows for three primary target classes: Dopamine Receptors, Histone Deacetylases (HDACs), and Poly(ADP-ribose) Polymerase (PARP). Furthermore, we will survey emerging targets that highlight the continuing expansion of the benzamide pharmacopeia. The narrative emphasizes the causal relationships behind experimental design and the structural basis for target engagement, providing a robust framework for future drug discovery efforts.

Introduction: The Benzamide Scaffold in Modern Drug Discovery

Chemical Features and Privileged Nature

The benzamide core, consisting of a benzene ring attached to an amide group (R-C(=O)N(R')R''), is deceptively simple.[1] Its power lies in its structural and electronic properties. The amide bond can act as both a hydrogen bond donor and acceptor, while the aromatic ring provides a scaffold for diverse substitutions that can be tailored to fit specific binding pockets, modulating properties like potency, selectivity, and pharmacokinetics. This ability to present a variety of pharmacophoric features allows benzamide-containing molecules to bind to numerous, structurally distinct protein targets, earning it the designation of a privileged scaffold.[2][4]

Historical Perspective and Therapeutic Diversity

The therapeutic journey of benzamides began with the discovery of the procainamide-derived antiemetic and prokinetic agent, metoclopramide. This led to the development of a class of "substituted benzamides," including sulpiride and amisulpride, which were found to possess potent antipsychotic properties through their interaction with dopamine receptors.[5] Since then, the functional repertoire of benzamide derivatives has expanded dramatically. They have been successfully developed as anticancer agents targeting epigenetic and DNA repair enzymes, antivirals, antifungals, and modulators of various other CNS targets.[1][6][7] This guide will explore the molecular basis for this remarkable therapeutic breadth.

Targeting G-Protein Coupled Receptors (GPCRs): Dopamine Receptors

The first major therapeutic success for benzamide derivatives came from their activity at dopamine receptors, specifically the D2-like receptor family (D2, D3, D4). This interaction remains a critical area of research for treating psychosis, nausea, and other neurological conditions.[5][8]

Mechanism of Action: D2-like Receptor Antagonism

Substituted benzamides such as sulpiride and levosulpiride act as selective antagonists of D2-like receptors.[3][5] These receptors are coupled to inhibitory G-proteins (Gαi/o). Upon binding of the endogenous ligand dopamine, the G-protein is activated, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[8][9] Benzamide antagonists block the binding of dopamine, thereby preventing this signaling cascade and restoring normal downstream activity.[9] Their specificity for the dopamine system, compared to older neuroleptics, results in a more favorable side-effect profile.[5]

Caption: Dopamine D2 receptor signaling and its inhibition by benzamide antagonists.

Therapeutic Applications

-

Antipsychotics: Drugs like amisulpride are used to treat schizophrenia by blocking D2 and D3 receptors in the mesolimbic pathway.[5]

-

Antiemetics & Prokinetics: Metoclopramide and levosulpiride block D2 receptors in the chemoreceptor trigger zone of the brainstem to prevent nausea and vomiting.[3] They also have effects on serotonin receptors that contribute to their prokinetic activity in the gastrointestinal tract.[10]

Experimental Workflow: Validating D2 Receptor Antagonism

A standard workflow to characterize a novel benzamide derivative as a D2 receptor antagonist involves confirming its binding to the receptor and then quantifying its functional effect on the downstream signaling pathway.

Caption: Workflow for characterizing benzamide derivatives as D2 receptor antagonists.

This protocol determines the affinity (Ki) of a test compound for the D2 receptor by measuring its ability to displace a known radiolabeled ligand.

-

Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-D2 or HEK293-D2).

-

Incubation Mixture: In a 96-well plate, combine the cell membranes (10-20 µg protein), a fixed concentration of a D2-selective radioligand (e.g., [3H]Spiperone at its Kd concentration), and varying concentrations of the test benzamide derivative in a suitable binding buffer.

-

Controls:

-

Total Binding: Radioligand + membranes (no competitor).

-

Non-specific Binding (NSB): Radioligand + membranes + a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - NSB.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand).

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Data Summary: Binding Affinities of Representative Benzamide D2 Antagonists

| Compound | D2 Receptor Ki (nM) | Primary Therapeutic Use |

| Amisulpride | 2.8 | Antipsychotic |

| Sulpiride | 10.5 | Antipsychotic |

| Levosulpiride | 14.1 | Antipsychotic, Prokinetic |

| Metoclopramide | 250 | Antiemetic, Prokinetic |

Targeting Epigenetic Regulators: Histone Deacetylases (HDACs)

Benzamide derivatives represent a major class of inhibitors targeting histone deacetylases (HDACs), enzymes that play a central role in epigenetic regulation. Their development has opened new avenues for cancer therapy.[11][12]

Mechanism of Action: Inhibition of Class I HDACs

HDACs remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. In many cancers, HDACs are overexpressed, silencing tumor suppressor genes.[6] Benzamide-based HDAC inhibitors (HDACIs) are designed to mimic the acetylated lysine substrate. They typically feature a zinc-binding group (the ortho-amino anilide moiety), which chelates the essential Zn2+ ion in the enzyme's active site, thereby blocking its catalytic activity.[3][9] This leads to histone hyperacetylation, chromatin relaxation, and re-activation of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells. Many benzamides, like Entinostat (MS-275), show selectivity for Class I HDACs (HDAC1, 2, 3), which may offer a better therapeutic window compared to pan-HDAC inhibitors.[6][13]

Caption: Mechanism of HDAC inhibition by benzamide derivatives.

Therapeutic Applications in Oncology

Benzamide HDACIs are primarily investigated as anticancer agents.[6][11]

-

Entinostat (MS-275): This Class I selective inhibitor is in late-stage clinical trials, notably for hormone receptor-positive breast cancer in combination with hormonal therapy.[6][13]

-

Chidamide: A benzamide HDACI approved in China for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).[3]

Experimental Workflow: Assessing HDAC Inhibition

Caption: Workflow for validating a new compound as an HDAC inhibitor.

This assay quantifies the enzymatic activity of a purified HDAC enzyme and is used to determine the IC50 of an inhibitor.

-

Reagents: Prepare assay buffer, purified human HDAC enzyme (e.g., HDAC1), a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), and a developer solution containing a protease (like trypsin) to cleave the deacetylated substrate.

-

Reaction Setup: In a black 96-well plate, add the HDAC enzyme, assay buffer, and varying concentrations of the test benzamide inhibitor. Allow a brief pre-incubation (10-15 minutes) at 37°C for the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction. Incubate at 37°C for 30-60 minutes.

-

Stop & Develop: Stop the reaction by adding the developer solution. The developer's protease will cleave only the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC) group. Incubate for another 15-20 minutes at 37°C.

-

Fluorescence Reading: Measure the fluorescence in a microplate reader (e.g., excitation ~360 nm, emission ~460 nm).

-

Data Analysis:

-

Subtract the background fluorescence (no enzyme control).

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control (e.g., DMSO).

-

Plot the percent inhibition against the log concentration of the inhibitor and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.

-

Data Summary: Inhibitory Potency of Benzamide HDACIs

| Compound | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) |

| Entinostat (MS-275) | 130 | 200 | 490 |

| Mocetinostat (MGCD0103) | 170 | 250 | 500 |

| Chidamide | 95 | 160 | 67 |

Targeting DNA Damage Repair: Poly(ADP-ribose) Polymerase (PARP)

The benzamide moiety is a key pharmacophore in a powerful class of anticancer drugs that inhibit Poly(ADP-ribose) Polymerase (PARP), an enzyme central to the DNA damage response.[7][14]

Mechanism of Action: Competitive Inhibition at the NAD+ Binding Site

PARP-1 is a nuclear enzyme that detects single-strand DNA breaks (SSBs).[14] Upon binding to damaged DNA, PARP-1 uses nicotinamide adenine dinucleotide (NAD+) as a substrate to synthesize and attach long chains of poly(ADP-ribose) (PAR) to itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins. Benzamide-based PARP inhibitors are structural mimics of the nicotinamide portion of NAD+ and act as competitive inhibitors at the enzyme's catalytic domain.[15] By blocking PARP activity, SSBs are not repaired efficiently.[7]

During DNA replication, these unrepaired SSBs are converted into more lethal double-strand breaks (DSBs). In normal cells, DSBs can be repaired by the high-fidelity homologous recombination (HR) pathway. However, in cancer cells with mutations in HR genes like BRCA1 or BRCA2, these DSBs cannot be repaired, leading to genomic collapse and cell death. This concept is known as synthetic lethality and is the cornerstone of PARP inhibitor therapy.[16]

Caption: Workflow for the validation of novel PARP inhibitors.

This protocol measures the synthesis of PAR chains onto histones immobilized in a 96-well plate.

-

Plate Preparation: Use a 96-well plate pre-coated with histones and containing damaged DNA to activate the PARP enzyme.

-

Reaction Mixture: Add purified PARP-1 enzyme, varying concentrations of the test benzamide inhibitor, and a buffer containing biotinylated NAD+. The biotin tag will be incorporated into the newly synthesized PAR chains.

-

Incubation: Incubate the plate for 60 minutes at room temperature to allow the PARP reaction to proceed.

-

Washing: Wash the plate thoroughly to remove the reaction mixture and any unincorporated biotinylated NAD+.

-

Detection: Add Streptavidin-Horseradish Peroxidase (Strep-HRP) conjugate, which will bind to the biotinylated PAR chains. Incubate for 60 minutes.

-

Substrate Addition: Wash the plate again to remove unbound Strep-HRP. Add a chemiluminescent HRP substrate.

-

Signal Reading: Immediately read the chemiluminescent signal on a microplate luminometer. The signal intensity is directly proportional to PARP activity.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a vehicle control and perform a non-linear regression analysis to determine the IC50 value.

Data Summary: Potency of Benzamide PARP Inhibitors

| Compound | PARP-1 IC50 (nM) | Antiproliferative IC50 in HCT116 cells (µM) |

| Compound 13f [14] | 0.25 | 0.30 |

| Compound 23f [17] | 5.17 | 7.87 |

| Compound 27f [17] | 6.06 | 8.93 |

Emerging and Other Notable Targets

The versatility of the benzamide scaffold continues to yield compounds with novel therapeutic activities.

-

Sigma-1 Receptor (S1R): Benzamide derivatives have been developed as potent and selective S1R agonists. [18][19]S1R is a unique intracellular chaperone protein implicated in neuroprotection and mood regulation, making these compounds promising candidates for CNS disorders like brain ischemia and multiple sclerosis. [18]* Glucokinase (GK): In the field of metabolic diseases, benzamide derivatives are being explored as glucokinase activators. [20]By enhancing the activity of this key glucose-sensing enzyme in the pancreas and liver, these compounds have the potential to improve glycemic control in patients with type 2 diabetes. [20]* Butyrylcholinesterase (BChE): For neurodegenerative diseases, N-benzyl benzamide derivatives have emerged as selective inhibitors of BChE. [21]Inhibition of BChE can increase acetylcholine levels in the brain, offering a potential therapeutic strategy for cognitive dysfunction in advanced Alzheimer's disease. [21]* ABC Transporters: Certain benzamide derivatives can inhibit ATP-binding cassette (ABC) transporters like ABCG2. [22]These transporters are responsible for pumping chemotherapeutic drugs out of cancer cells, leading to multidrug resistance. Inhibiting them can restore the efficacy of anticancer drugs. [22]

Conclusion and Future Directions

The benzamide core has proven to be an exceptionally fruitful scaffold in drug discovery, giving rise to essential medicines that target GPCRs, epigenetic enzymes, and DNA repair pathways. Its success is rooted in its synthetic tractability and its ability to engage in key hydrogen bonding and hydrophobic interactions within diverse protein active sites.

The future of benzamide-based drug development is bright. Key areas of focus will include:

-

Improving Selectivity: Designing next-generation inhibitors with higher selectivity for specific receptor subtypes (e.g., D3 vs. D2) or HDAC/PARP isoforms to minimize off-target effects and enhance the therapeutic index.

-

Multi-Target Ligands: Rationally designing single molecules that can modulate multiple, disease-relevant targets simultaneously (e.g., dual HDAC and PARP inhibitors) to achieve synergistic therapeutic effects, particularly in complex diseases like cancer.

-

Targeting Novel Biology: Continuing to screen benzamide libraries against new and challenging targets to uncover unprecedented therapeutic opportunities, as demonstrated by the recent progress in targeting the sigma-1 receptor and ABC transporters.

By leveraging advanced computational chemistry, structural biology, and innovative synthetic strategies, the scientific community will undoubtedly continue to unlock the full therapeutic potential of benzamide derivatives for years to come.

References

-

Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. (2022). National Institutes of Health. [Link]

-

Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. (2023). PubMed. [Link]

-

Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media. [Link]

-

Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. (2024). National Institutes of Health. [Link]

-

Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. (n.d.). MDPI. [Link]

-

Benzamide – Knowledge and References. (n.d.). Taylor & Francis. [Link]

-

Natural Product-Inspired Dopamine Receptor Ligands. (n.d.). PubMed Central. [Link]

-

Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. (2024). PubMed. [Link]

-

Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. (n.d.). PubMed. [Link]

-

Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. (n.d.). ACS Publications. [Link]

- Benzamide analogues as parp dna repair enzyme inhibitors. (n.d.).

-

Natural Product-Inspired Dopamine Receptor Ligands. (n.d.). ACS Publications. [Link]

-

N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. (2022). ACS Publications. [Link]

-

The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. (n.d.). MDPI. [Link]

-

A Critical Review on Therapeutic Potential of Benzimidazole Derivatives: A Privileged Scaffold. (2024). Bentham Science Publishers. [Link]

-

Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. (n.d.). PubMed Central. [Link]

-

Design, synthesis, biological evaluation and molecular docking study of novel urea-based benzamide derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. (2022). PubMed. [Link]

-

Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). MDPI. [Link]

-

Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (n.d.). MDPI. [Link]

-

Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands. (2017). PubMed. [Link]

-

Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. (n.d.). Taylor & Francis. [Link]

-

Multiple Dopamine Receptors in Brain and the Pharmacological Action of Substituted Benzamide Drugs. (n.d.). PubMed. [Link]

-

selected benzamide derivatives: Topics by Science.gov. (n.d.). Science.gov. [Link]

-

Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. (n.d.). MDPI. [Link]

-

A Critical Review on Therapeutic Potential of Benzimidazole Derivatives: A Privileged Scaffold. (n.d.). PubMed. [Link]

-

Recent Progress in the Research on Benzimidazole PARP-1 Inhibitors. (2022). acgpubs.org. [Link]

-

Structural requirements for potent PARP inhibition. The benzamide... (n.d.). ResearchGate. [Link]

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. A Critical Review on Therapeutic Potential of Benzimidazole Derivatives: A Privileged Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Multiple dopamine receptors in brain and the pharmacological action of substituted benzamide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CA2350941A1 - Benzamide analogues as parp dna repair enzyme inhibitors - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benthamdirect.com [benthamdirect.com]

- 17. Design, synthesis, biological evaluation and molecular docking study of novel urea-based benzamide derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide: Synthesis, Properties, and Potential Applications

Authored by: A Senior Application Scientist

For distribution among researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide, a compound of interest in medicinal chemistry. Due to the limited direct literature on this specific isomer, this document synthesizes information from closely related analogues to propose synthetic routes, discuss potential biological activities, and outline future research directions.

Introduction: The Benzamide Scaffold in Drug Discovery

Benzamide derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their synthetic tractability and ability to engage in various biological interactions have led to their exploration in a wide range of therapeutic areas. The aminobenzamide moiety, in particular, is a versatile pharmacophore found in compounds with antimicrobial, antifungal, and anticancer properties.[1][2] The incorporation of a pyridylmethyl group introduces a key hydrogen bond acceptor and a basic center, which can significantly influence pharmacokinetic and pharmacodynamic properties. This guide focuses on the specific isomer 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide, exploring its chemical attributes and potential biological significance based on the current understanding of related molecules.

Physicochemical Properties and Identification

Table 1: Physicochemical Properties of the Related Isomer 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide [3]

| Property | Value |

| CAS Number | 1018564-07-2 |

| Molecular Formula | C₁₄H₁₅N₃O |

| Molecular Weight | 241.29 g/mol |

| SMILES | CC1=CC(=CC=C1N)C(=O)NCC2=CN=CC=C2 |

It is anticipated that 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide would share a similar molecular formula and weight, with differences in its spectroscopic and physical properties arising from the altered substitution pattern on the benzene ring.

Proposed Synthesis and Methodologies

The synthesis of 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide can be logically approached through the formation of an amide bond between 3-amino-4-methylbenzoic acid and 3-(aminomethyl)pyridine. This transformation is a cornerstone of organic synthesis, and several reliable methods can be employed.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the amide bond, leading to two key starting materials: 3-amino-4-methylbenzoic acid and 3-(aminomethyl)pyridine.

Caption: Retrosynthetic analysis of the target compound.

Synthesis of Key Intermediates

-

3-Amino-4-methylbenzoic acid: This starting material is commercially available.[4][5] Alternatively, it can be synthesized from 4-methyl-3-nitrobenzoic acid via reduction of the nitro group. A common method for this reduction is catalytic hydrogenation using a palladium catalyst or reduction with a metal like tin or iron in an acidic medium. A patent for a similar compound, 3-amino-4-hydroxybenzoic acid, describes a process involving the reduction of the corresponding nitro derivative.[6]

-

3-(Aminomethyl)pyridine: This reagent is also commercially available. It can be prepared by various methods, including the reduction of 3-cyanopyridine or the Gabriel synthesis from 3-(halomethyl)pyridine.

Amide Coupling Methodologies

The crucial step in the synthesis is the coupling of the carboxylic acid and the amine. Several established methods can be employed, each with its own advantages regarding yield, purity, and reaction conditions.

3.3.1. Carbodiimide-Mediated Coupling

This is one of the most common methods for amide bond formation. Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the amine. The addition of additives like 1-hydroxybenzotriazole (HOBt) can suppress side reactions and improve yields.

Experimental Protocol: Carbodiimide Coupling

-

Dissolve 3-amino-4-methylbenzoic acid (1.0 eq) and HOBt (1.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Add EDC (1.2 eq) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add 3-(aminomethyl)pyridine (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

3.3.2. Acid Chloride Method

This method involves converting the carboxylic acid to a more reactive acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride readily reacts with the amine to form the amide.

Experimental Protocol: Acid Chloride Formation and Amidation

-

Acid Chloride Formation: Reflux 3-amino-4-methylbenzoic acid (1.0 eq) with an excess of thionyl chloride (e.g., 5-10 eq) for 2-4 hours. The progress can be monitored by the cessation of gas evolution.

-

Remove the excess thionyl chloride under reduced pressure.

-

Amidation: Dissolve the crude acid chloride in an anhydrous aprotic solvent like DCM.

-

Cool the solution in an ice bath and add a solution of 3-(aminomethyl)pyridine (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours.

-

Work up the reaction as described in the carbodiimide protocol.

Caption: Proposed synthetic workflow for the target compound.

Potential Biological Activities and Therapeutic Targets

While no specific biological data exists for 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide, the activities of structurally similar compounds provide a basis for predicting its potential pharmacological profile.

Antimicrobial and Antifungal Activity

Derivatives of aminobenzamide have demonstrated notable antimicrobial and antifungal properties.[1][2] For instance, certain 2-aminobenzamide derivatives have shown excellent activity against various bacterial and fungal strains, with some compounds exhibiting potency greater than standard drugs like Clotrimazole against Aspergillus fumigatus.[2][7] The presence of the pyridine ring in the target molecule could further enhance these properties, as pyridine-containing compounds are known to possess a broad spectrum of biological activities.[8]

Enzyme Inhibition

The aminobenzamide scaffold is present in inhibitors of various enzymes.

-

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: Novel N-substituted aminobenzamide derivatives have been identified as potential inhibitors of DPP-IV, an enzyme involved in glucose metabolism.[9] Inhibition of DPP-IV is a validated therapeutic strategy for type 2 diabetes.[9]

-

Acetylcholinesterase (AChE) Inhibition: Benzamide and picolinamide derivatives have been investigated as inhibitors of AChE, an enzyme implicated in Alzheimer's disease.[10] Structure-activity relationship studies have shown that the substitution pattern on both the benzamide and pyridine rings significantly influences inhibitory activity.[10]

-

Poly(ADP-ribose) Polymerase (PARP) Inhibition: 3-Aminobenzamide is a known inhibitor of PARP, an enzyme family involved in DNA repair.[11] PARP inhibitors are an important class of anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways.[12]

Anti-inflammatory and Analgesic Activity

Several N-[pyridyl(phenyl)carbonylamino] derivatives have been evaluated for their anti-inflammatory and analgesic effects.[13][14] These studies suggest that the combination of a pyridine and a benzamide moiety can lead to compounds with significant activity in models of inflammation and pain.[13]

Structure-Activity Relationships (SAR) Based on Analogues

Based on the literature for related compounds, several structural features can be hypothesized to influence the biological activity of 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide:

-

Position of the Amino Group: The relative positions of the amino and methyl groups on the benzamide ring will likely impact the molecule's electronic properties and its ability to form hydrogen bonds with biological targets.

-

Pyridine Ring Substitution: The position of the nitrogen atom in the pyridine ring (in this case, the 3-position) is crucial for its role as a hydrogen bond acceptor and for its overall basicity.

-

Linker Flexibility: The methylene linker between the amide nitrogen and the pyridine ring provides a degree of conformational flexibility, which can be important for optimal binding to a target protein.

A study on bis-benzamides as inhibitors of the androgen receptor-coactivator interaction highlighted the importance of specific substituents for biological activity.[15] This underscores the need for systematic modification of the core structure to optimize potency and selectivity.

Future Research Directions

Given the promising biological activities of related benzamide and pyridine-containing molecules, 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide represents a valuable candidate for further investigation. Key areas for future research include:

-

Chemical Synthesis and Characterization: The unambiguous synthesis and full spectroscopic characterization (¹H NMR, ¹³C NMR, MS, IR) of the title compound are essential first steps.

-

In Vitro Biological Screening: The compound should be screened against a panel of relevant biological targets, including various microbial strains, key enzymes (e.g., DPP-IV, AChE, PARP), and cancer cell lines.

-

Structure-Activity Relationship Studies: The synthesis and evaluation of a library of analogues with variations in the substitution pattern on both the benzamide and pyridine rings would provide valuable insights into the SAR.

-

Computational Modeling: Molecular docking studies could be employed to predict potential biological targets and to rationalize observed biological activities.

Conclusion

3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide is a novel chemical entity with the potential for interesting biological activities. While direct experimental data is currently lacking, a comprehensive analysis of the literature on structurally related compounds allows for the rational design of synthetic routes and the formulation of hypotheses regarding its pharmacological profile. The information presented in this guide is intended to serve as a foundation for researchers interested in exploring the chemistry and biology of this and related benzamide derivatives, with the ultimate goal of discovering new therapeutic agents.

References

-

Yang, S., Tian, X.-Y., Ma, T.-Y., Dai, L., Ren, C.-L., Mei, J.-C., Liu, X.-H., & Tan, C.-X. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 23(10), 2648. [Link]

-

Sathiya, S., & L.K., R. (2020). biological studies of 4-amino benzamide derived 1,2,3-triazole linked chalcone and its pyrazoline derivatives. ResearchGate. [Link]

-

Al-Masoudi, N. A., Al-Soud, Y. A., & Shaker, J. M. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. Drug Design, Development and Therapy, 8, 101–114. [Link]

-

Li, Y., Zhang, J., Li, Y., Wang, Y., Zhang, L., & Li, J. (2019). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. ResearchGate. [Link]

-

Abdel-Aziz, A. A.-M., El-Azab, A. S., & El-Tahir, K. E.-H. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3530–3546. [Link]

-

Knaus, E. E., & Ghorab, M. M. (1998). Synthesis and pharmacological evaluation of some N-[pyridyl(phenyl)carbonylamino]methyl-1,2,3,6-tetrahydropyridines. Die Pharmazie, 53(10), 675–679. [Link]

-

Zhang, Y., Li, Y., Wang, Y., Li, J., & Zhang, L. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Letters in Drug Design & Discovery, 15(11), 1184–1192. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

-

MDPI. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules. [Link]

-

ResearchGate. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. [Link]

-

ResearchGate. (n.d.). Pharmacological Evaluation of Some New 6Amino/Methyl Pyridine Derivatives. [Link]

-

Li, H., Wang, Z., Liu, Z., & Raj, G. V. (2019). A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction. Molecules, 24(15), 2783. [Link]

- Google Patents. (n.d.). CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.

-

Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (2021). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. [Link]

-

Ghorab, M. M., & Knaus, E. E. (1999). The pharmacological evaluations of some N-[pyridyl-(phenyl)carbonylamino]hydroxypropyl-1,2,3,6-tetrahydropyridines as potential antiinflammatory agents. Die Pharmazie, 54(4), 263–266. [Link]

-

Kunes, J., Jampilek, J., & Dolezal, M. (2015). Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides. Chemical Biology & Drug Design, 86(2), 214–223. [Link]

-

ResearchGate. (2023). Synthesis of N-(Pyridin-2-yl)benzamide. [Link]

-

Synapse. (n.d.). 3-Aminobenzamide. Retrieved January 25, 2026, from [Link]

-

Radomski, J. Z., & Miller, S. J. (2022). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. Journal of the American Chemical Society, 144(11), 4817–4823. [Link]

-

Kato, S., Morie, T., Hino, K., Kon, T., Naruto, S., Yoshida, N., Karasawa, T., & Matsumoto, J. (1990). Novel benzamides as selective and potent gastric prokinetic agents. 1. Synthesis and structure-activity relationships of N-[(2-morpholinyl)alkyl]benzamides. Journal of Medicinal Chemistry, 33(5), 1406–1413. [Link]

-

Walton, J. W., & Williams, J. M. J. (2011). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Organic Letters, 13(24), 6432–6435. [Link]

-

PubChem. (n.d.). 3-Aminobenzamide. Retrieved January 25, 2026, from [Link]

-

Ukrinchuk, M. O., Zholob, O. M., & Romanenko, N. I. (2019). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides. Molecules, 24(10), 1904. [Link]

-

ResearchGate. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

- Google Patents. (n.d.). US4379928A - Synthesis of amides.

-

Al-Tel, T. H. (2024). Synthesis of 1,3,5-Triazepines and Benzo[ f][2][8][9]triazepines and Their Biological Activity: Recent Advances and New Approaches. Molecules, 29(3), 594. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Retrieved January 25, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). A Practical Method for the Preparation of Nitriles from Primary Amides Under Non-Acidic Conditions. Retrieved January 25, 2026, from [Link]

-

Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved January 25, 2026, from [Link]

-

Korlyukov, A. A., Dorovatovskii, P. V., & Vologzhanina, A. V. (2022). N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. Molbank, 2022(4), M1461. [Link]

-

Hegab, M. I., Abdel-Fattah, A.-S. M., & Yousef, N. M. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research, 3(1), 206-212. [Link]

-

Sathiya, S., & Rajendran, L. K. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. RASĀYAN Journal of Chemistry, 12(4), 2260–2266. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. biosynth.com [biosynth.com]

- 5. 3-Amino-4-methylbenzoic acid 99 2458-12-0 [sigmaaldrich.com]

- 6. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]